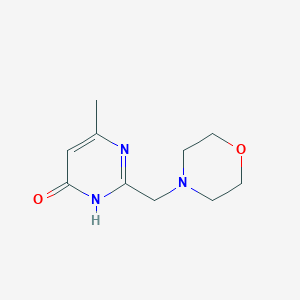
6-Methyl-2-(morpholinomethyl)-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholines, which is a part of the compound , has been extensively studied. They are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A variety of methods have been developed, with special attention paid to syntheses performed in a stereoselective manner and using transition metal catalysis .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Anti-inflammatory Applications : The synthesis of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives exhibited significant anti-inflammatory activity in vivo, showing higher activity than acetylsalicylic acid in some cases (Jakubkienė et al., 2003).
Anticancer Potential : Research into 4-methyl-6-morpholinopyrimidine derivatives revealed potent anticancer activity against various human cancer cell lines. Notably, compounds demonstrated significant effects in inhibiting cancer cell proliferation by inducing apoptosis, highlighting their potential for further exploration as anticancer agents (Gaonkar et al., 2018).
Analgesic Properties : Novel series of pyrimidine derivatives were synthesized and tested for their in-vivo anti-inflammatory and analgesic efficacy. Several compounds showed significant activity, with some demonstrating higher efficacy than standard drugs like diclofenac sodium (Chaydhary et al., 2015).
Chemical Structure and Properties
Hydrogen-Bonded Structures : Studies on neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines provided insights into their electronic polarization and hydrogen-bonded sheet structures, enhancing understanding of their chemical properties and potential applications (Orozco et al., 2008).
Morpholine Isostere in Drug Discovery : The discovery of a non-nitrogen containing morpholine isostere presented a novel approach in drug design, particularly in the development of inhibitors for the PI3K-AKT-mTOR pathway, a critical target in cancer therapy (Hobbs et al., 2019).
Zukünftige Richtungen
The future directions in the field of organic synthesis seem to be focused on developing more efficient and environmentally friendly methods. For example, the Suzuki–Miyaura coupling reaction is being optimized for specific conditions . Additionally, new methods for the synthesis of morpholines are being explored .
Eigenschaften
IUPAC Name |
4-methyl-2-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8-6-10(14)12-9(11-8)7-13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDIQGIVMABTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2804948.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2804950.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2804951.png)
![5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2804952.png)
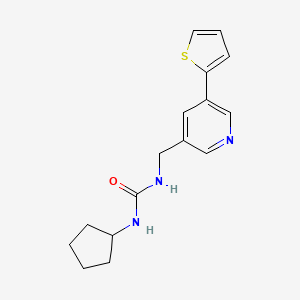
![1-(Tert-butyl)-3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)urea](/img/structure/B2804955.png)
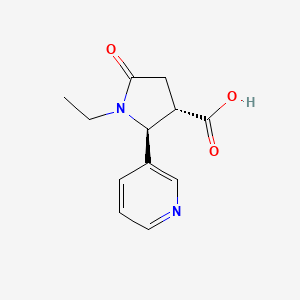
![(2Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)prop-2-enenitrile](/img/structure/B2804960.png)
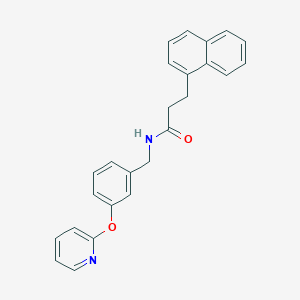
![12-(Benzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2804964.png)
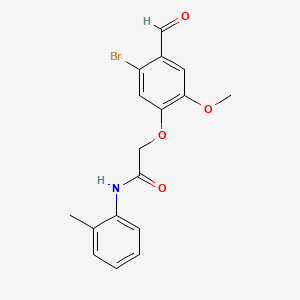
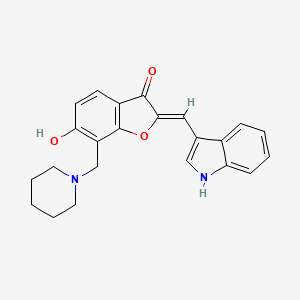
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one](/img/structure/B2804967.png)
![2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2804969.png)